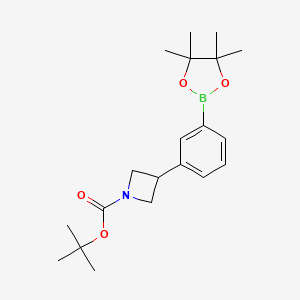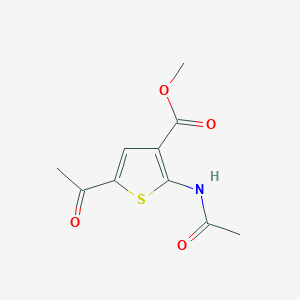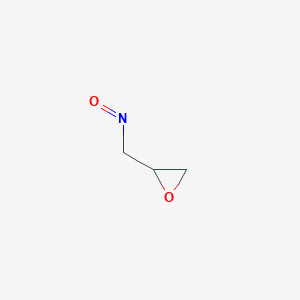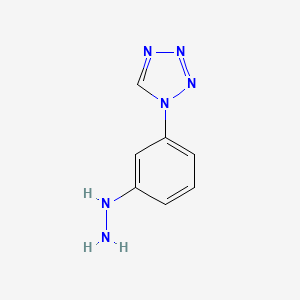
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is a synthetic peptide compound with the molecular formula C13H24N4O5S This compound is notable for its unique structure, which includes an acetylated alanine residue and a cysteine residue linked to an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid addition involves the removal of the protecting group and the coupling of the next amino acid using reagents such as carbodiimides or uronium salts. The final product is cleaved from the resin and deprotected to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific requirements of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides or uronium salts for coupling reactions.
Major Products
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and various peptide derivatives depending on the specific substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds with other cysteine-containing molecules, influencing protein structure and function. Additionally, the peptide can interact with cellular receptors and enzymes, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-alanyl-L-cysteinyl-L-alanine: Lacks the aminoethyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-glycine: Contains a glycine residue instead of alanine, affecting its structural and functional characteristics.
Uniqueness
N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is unique due to the presence of the aminoethyl group linked to the cysteine residue, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
669089-06-9 |
|---|---|
Molekularformel |
C13H24N4O5S |
Molekulargewicht |
348.42 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(2-aminoethylsulfanyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H24N4O5S/c1-7(15-9(3)18)11(19)17-10(6-23-5-4-14)12(20)16-8(2)13(21)22/h7-8,10H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t7-,8-,10-/m0/s1 |
InChI-Schlüssel |
MXEVSQRTLQVCKO-NRPADANISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CSCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CSCCN)C(=O)NC(C)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)


![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)


![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
![3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B15159044.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
